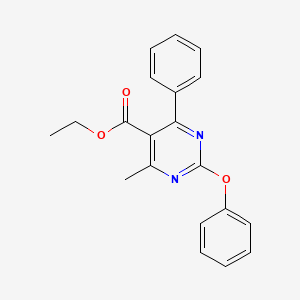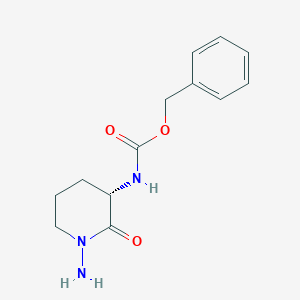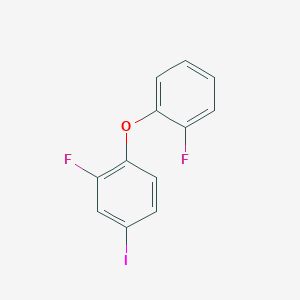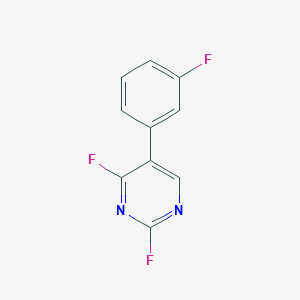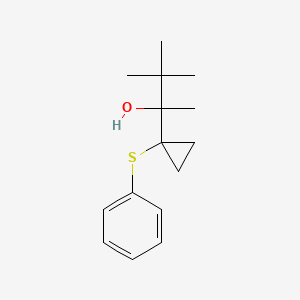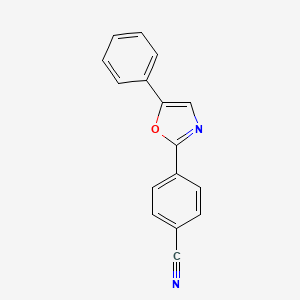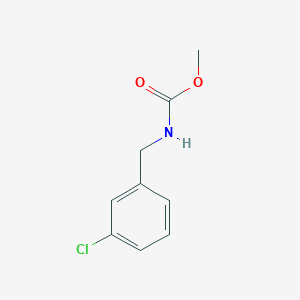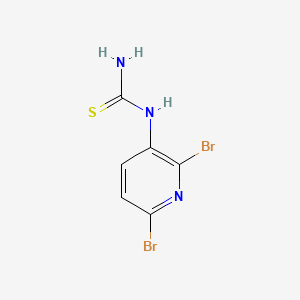
1-(2,6-Dibromopyridin-3-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dibromopyridin-3-yl)thiourea is a chemical compound with the molecular formula C6H5Br2N3S and a molecular weight of 311.0 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a thiourea group at position 3. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(2,6-Dibromopyridin-3-yl)thiourea typically involves the reaction of 3-amino-2,6-dibromopyridine with ammonium thiocyanate in the presence of a suitable solvent such as acetone . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2,6-Dibromopyridin-3-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea group can undergo oxidation to form corresponding sulfonyl derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include caesium carbonate, copper(I) iodide, and DL-proline . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,6-Dibromopyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
相似化合物的比较
1-(2,6-Dibromopyridin-3-yl)thiourea can be compared with other thiourea derivatives and brominated pyridines. Similar compounds include:
- 1-(2,6-Dichloropyridin-3-yl)thiourea
- 1-(2,6-Difluoropyridin-3-yl)thiourea
- 1-(2,6-Diiodopyridin-3-yl)thiourea
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties .
属性
分子式 |
C6H5Br2N3S |
|---|---|
分子量 |
311.00 g/mol |
IUPAC 名称 |
(2,6-dibromopyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H5Br2N3S/c7-4-2-1-3(5(8)11-4)10-6(9)12/h1-2H,(H3,9,10,12) |
InChI 键 |
JYUVZMXPLAAKLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1NC(=S)N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


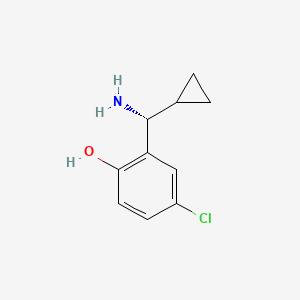
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
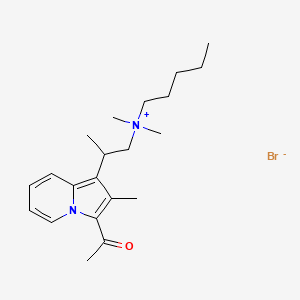

![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
